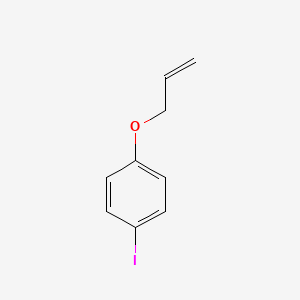

1-Iodo-4-prop-2-enoxybenzene

Description

1-Iodo-4-prop-2-enoxybenzene is an aromatic compound featuring an iodine atom at the para position of a benzene ring substituted with a prop-2-enoxy (allyl ether) group. This structure combines the electron-withdrawing nature of iodine with the electron-donating effects of the oxygen atom in the allyl ether substituent. The compound’s reactivity and physical properties are influenced by the interplay of these substituents, making it a candidate for applications in organic synthesis, particularly in cross-coupling reactions or as a building block for advanced materials .

Properties

IUPAC Name |

1-iodo-4-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYLOWOVAYQNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348428 | |

| Record name | benzene, 1-iodo-4-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13997-71-2 | |

| Record name | benzene, 1-iodo-4-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Aromatic Substitution

One common method involves the iodination of 4-prop-2-enoxyphenol derivatives. The general reaction can be summarized as follows:

- 4-prop-2-enoxyphenol

- Iodine (I₂)

- Acetic acid or other suitable solvents

- Dissolve 4-prop-2-enoxyphenol in acetic acid.

- Add iodine gradually while stirring the mixture at room temperature.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Once complete, quench the reaction with water and extract the product using an organic solvent like ethyl acetate.

- Purify the crude product through column chromatography.

Yield: This method typically yields moderate to high purity of 1-Iodo-4-prop-2-enoxybenzene.

Nucleophilic Substitution Reaction

Another effective route for synthesizing this compound is through nucleophilic substitution involving propargyl halides.

- Propargyl bromide or chloride

- Potassium carbonate (K₂CO₃) as a base

- Acetone or dimethylformamide (DMF) as solvents

- Combine potassium carbonate with acetone in a round-bottom flask.

- Add propargyl bromide to the mixture and stir at room temperature.

- Introduce 4-hydroxybenzene into the reaction mixture.

- Heat the mixture under reflux conditions for several hours.

- After completion, cool the mixture and filter out any inorganic salts.

- Extract the product using an organic solvent and purify via distillation or chromatography.

Yield: This method can also provide good yields, often exceeding 70%.

The following table summarizes key aspects of both preparation methods:

| Method | Type of Reaction | Solvent Used | Typical Yield (%) | Advantages |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophilic Aromatic Substitution | Acetic Acid | Moderate to High | Simple procedure, direct iodination |

| Nucleophilic Substitution | Nucleophilic Substitution | Acetone/DMF | Often >70 | Versatile, allows for further functionalization |

Recent studies indicate that compounds like this compound exhibit potential biological activity, including antibacterial properties and enzyme inhibition capabilities. Research has shown that derivatives of this compound can inhibit urease and acetylcholinesterase, making them candidates for therapeutic applications in treating neurodegenerative diseases.

Additionally, its alkyne functionality allows for further transformations in organic synthesis, such as cycloaddition reactions and cross-coupling processes essential for constructing complex organic molecules.

When handling this compound, it is crucial to follow standard laboratory safety protocols due to its potential toxicity and reactivity. Appropriate personal protective equipment (PPE) should be worn, including gloves and goggles, to prevent exposure.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-prop-2-enoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The prop-2-enoxy group can undergo oxidation to form corresponding epoxides or aldehydes.

Reduction Reactions: The compound can be reduced to form 1-iodo-4-prop-2-enylbenzene.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce epoxides or aldehydes.

- Reduction reactions result in the formation of alkenes.

Scientific Research Applications

1-Iodo-4-prop-2-enoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-iodo-4-prop-2-enoxybenzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity and selectivity of the compound in chemical reactions. The prop-2-enoxy group can undergo nucleophilic attack, leading to the formation of reactive intermediates that further react to form the final products .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on iodo-substituted benzene derivatives with varying para-substituents, highlighting differences in electronic effects, steric hindrance, and synthetic utility.

Substituent Electronic Effects

- 1-Iodo-4-fluorobenzene (C₆H₄FI) : The fluorine atom is strongly electron-withdrawing, activating the iodine for nucleophilic aromatic substitution. Reported synthesis yields 53% under optimized conditions .

- 1-Iodo-4-chlorobenzene (C₆H₄ClI) : Chlorine’s moderate electron-withdrawing nature results in lower reactivity compared to fluorine, yielding 34% under similar conditions .

- 1-Iodo-4-trifluoromethylbenzene (C₇H₄F₃I) : The trifluoromethyl group is highly electron-withdrawing, enhancing iodine’s electrophilicity and achieving a 57% yield .

Steric and Structural Considerations

- 4-Iodoisopropylbenzene (C₉H₁₁I) : The bulky isopropyl group introduces steric hindrance, reducing accessibility to the iodine atom. This compound is used in specialty syntheses where steric effects modulate reaction pathways .

- 1-Iodo-2,4-bis(propan-2-yl)benzene (C₁₂H₁₇I): Dual isopropyl groups further increase steric bulk, lowering solubility in polar solvents (e.g., CH₂Cl₂/MeOH systems) compared to monosubstituted derivatives .

- 1-Iodo-4-methoxy-2-nitrobenzene (C₇H₆INO₃): The nitro group (electron-withdrawing) and methoxy group (electron-donating) create competing electronic effects, influencing regioselectivity in substitution reactions .

Data Table: Key Parameters of Comparable Compounds

Biological Activity

1-Iodo-4-prop-2-enoxybenzene, a compound with the CAS number 13997-71-2, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and biotechnology.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉IO |

| Molecular Weight | 260.07 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| LogP | 2.856 |

The iodine atom in the structure contributes to its unique reactivity, particularly in biochemical interactions.

This compound plays a significant role in various biochemical reactions. Its interactions with enzymes, particularly cytochrome P450 enzymes, are crucial for understanding its metabolic pathways. The iodine atom allows for halogen bonding, enhancing the binding affinity of the compound with specific biomolecules .

Cellular Effects

Research indicates that this compound can induce apoptosis in cancer cell lines by activating the mitogen-activated protein kinase (MAPK) pathway. This activation leads to changes in gene expression that promote programmed cell death. Additionally, it has been observed to alter cellular metabolism by modulating key metabolic enzymes, thus impacting energy balance within cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound binds to specific enzymes, particularly cytochrome P450, leading to either inhibition or activation of their catalytic activities. This interaction can significantly affect the metabolism of various substrates.

- Gene Expression Modulation : By interacting with transcription factors, this compound influences their binding to DNA, thereby modulating gene expression linked to cell survival and apoptosis.

- Reactive Intermediate Formation : The prop-2-enoxy group can undergo nucleophilic attack, resulting in reactive intermediates that participate in further reactions, enhancing the compound's biological efficacy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines through MAPK pathway activation. For instance, a study on breast cancer cells revealed a significant increase in apoptotic markers upon treatment with this compound.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial and antifungal activities. The compound was shown to inhibit the growth of certain bacterial strains, indicating its utility as a potential therapeutic agent against infections.

Q & A

Q. What are the critical safety considerations when synthesizing 1-Iodo-4-prop-2-enoxybenzene, and how can these inform experimental design?

Safety protocols must prioritize handling iodine-containing compounds, which are often light-sensitive and toxic. Key steps include:

- Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (similar to guidelines for handling iodonitrobenzene derivatives) .

- Waste Management : Segregate halogenated waste for specialized disposal to prevent environmental contamination .

- Reaction Conditions : Conduct reactions under inert atmospheres (e.g., nitrogen) to suppress undesired radical pathways due to the labile C–I bond .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

- <sup>1</sup>H NMR : Expect coupling between the allyl (prop-2-enoxy) protons and aromatic protons. Use deuterated solvents (e.g., CDCl3) to avoid solvent interference. The deshielded iodine substituent may cause anisotropic effects, shifting aromatic proton signals downfield .

- IR Spectroscopy : Focus on the C–I stretch (~500 cm<sup>-1</sup>) and allyl ether C–O–C asymmetric stretch (~1250 cm<sup>-1</sup>). Compare with analogous methoxybenzene derivatives to confirm functional groups .

Intermediate Research Questions

Q. What crystallographic strategies are suitable for resolving structural ambiguities in this compound derivatives?

- Software Tools : Use SHELXL for refinement, leveraging its robustness in handling heavy atoms like iodine. For structure solution, combine SHELXS (direct methods) with ORTEP-3 for graphical visualization of thermal ellipsoids and bond distances .

- Hydrogen Bonding Analysis : Apply graph set analysis (as in Etter’s methodology) to identify directional interactions between the allyl ether oxygen and adjacent molecules, which may influence packing motifs .

Q. How can researchers address contradictions in reactivity data between this compound and its non-iodinated analogs?

- Controlled Experiments : Systematically vary reaction parameters (temperature, solvent polarity) to isolate the electronic effects of iodine. For example, compare Suzuki coupling rates with/without iodine to assess its role as a directing group .

- Computational Validation : Perform DFT calculations (e.g., using Gaussian) to model the C–I bond’s polarizability and its impact on transition-state energetics .

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound crystals be exploited for supramolecular engineering?

- Cocrystallization Studies : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to stabilize the allyl ether oxygen as an acceptor. Use SHELXD to solve complex structures and SHELXE for phase extension in twinned crystals .

- Thermal Analysis : Correlate DSC/TGA data with crystallographic results to assess stability. For example, weaker C–I···O interactions may lead to lower melting points compared to brominated analogs .

Q. What methodologies are effective in resolving discrepancies between theoretical and experimental dipole moments for this compound?

- Polar Solvent Titration : Measure dipole moments via dielectric constant shifts in dioxane/benzene mixtures. Compare with DFT-derived values (e.g., B3LYP/6-311++G(d,p)) to identify systematic errors in solvation models .

- Error Propagation Analysis : Quantify uncertainties in crystallographic data (e.g., using ORTEP-3’s displacement parameters) and computational approximations (basis set limitations) to refine theoretical predictions .

Data Management & Reporting

Q. How should researchers present raw crystallographic data for this compound to ensure reproducibility?

- Supplemental Files : Include .cif files with refined coordinates, anisotropic displacement parameters, and hydrogen bonding metrics. Use SHELXTL to generate publication-ready tables for bond lengths/angles .

- Data Archiving : Deposit datasets in repositories like the Cambridge Structural Database (CSD), ensuring compliance with IUCr standards for metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.